molecular formula C9H11N3 B3138713 4-Amino-3-ethylamino-benzonitrile CAS No. 467235-09-2

4-Amino-3-ethylamino-benzonitrile

Cat. No.: B3138713
CAS No.: 467235-09-2
M. Wt: 161.2 g/mol
InChI Key: PCEBMLYZJQUZKL-UHFFFAOYSA-N
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Description

4-Amino-3-ethylamino-benzonitrile is an organic compound with the molecular formula C9H11N3. It is a derivative of benzonitrile, characterized by the presence of amino and ethylamino groups attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-ethylamino-benzonitrile typically involves the reaction of 4-nitrobenzonitrile with ethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for benzonitriles, including this compound, often involve the use of benzoic acid derivatives as starting materials. One common method involves the conversion of benzoic acid to its chloride, followed by reaction with ethylamine and subsequent reduction .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-ethylamino-benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-3-ethylamino-benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-Amino-3-ethylamino-benzonitrile involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The pathways involved often include inhibition of enzyme activity or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-ethylbenzonitrile: Similar structure but lacks the ethylamino group.

    4-Cyano-2-ethylaniline: Similar structure with a cyano group instead of a nitrile group.

    4-Methyl-3-phenylisothiazol-5-amine: Contains a different heterocyclic ring structure

Uniqueness

4-Amino-3-ethylamino-benzonitrile is unique due to the presence of both amino and ethylamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-amino-3-(ethylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,12H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEBMLYZJQUZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701297344
Record name 4-Amino-3-(ethylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467235-09-2
Record name 4-Amino-3-(ethylamino)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=467235-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-(ethylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Ethylamino-4-nitro-benzonitrile (0.3 g) was diluted with ethanol (5 mL) and was treated with 10% palladium on carbon (Pd/C)(0.070 g). The mixture was then shaken in a hydrogenation shaker under an atmosphere of hydrogen (40 psi) for 30 minutes. The resulting mixture was filtered through diatomaceous earth and concentrated. Silica gel chromatography using 20% ethyl acetate in hexanes as eluent gave 4-amino-3-ethylamino-benzonitrile (0.08 g).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.07 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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